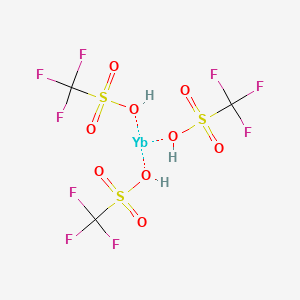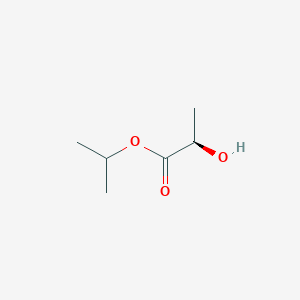
trifluoromethanesulfonic acid;ytterbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (CF3SO3H) under controlled conditions . The reaction typically proceeds as follows:
Yb2O3+6CF3SO3H→2(CF3SO3)3Yb+3H2O
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Ytterbium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the notable reactions include:
Substitution Reactions: It catalyzes nucleophilic substitution reactions, such as the tosylation of alcohols with toluenesulfonic acid anhydride to yield alkyl tosylates.
Aldol Reactions: It is used in aldol reactions between ketones and aldehydes to form β-keto enol ethers.
Diels-Alder Reactions: It catalyzes stereoselective intramolecular Diels-Alder reactions, such as the synthesis of deoxypenostatin A.
Common reagents used in these reactions include toluenesulfonic acid anhydride, ketones, aldehydes, and dienes. The major products formed depend on the specific reaction but often include substituted β-lactams, β-keto enol ethers, and complex organic molecules .
Applications De Recherche Scientifique
Ytterbium(III) trifluoromethanesulfonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which ytterbium(III) trifluoromethanesulfonate exerts its effects is primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating the formation of reactive intermediates and stabilizing transition states in various chemical reactions . This coordination enhances the reactivity of substrates, leading to efficient and selective transformations.
Comparaison Avec Des Composés Similaires
Ytterbium(III) trifluoromethanesulfonate is unique among Lewis acid catalysts due to its high water tolerance and strong catalytic activity. Similar compounds include:
Lanthanum(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications but different reactivity profiles.
Scandium(III) triflate: Known for its use in similar catalytic reactions but with distinct selectivity and efficiency.
Erbium(III) trifluoromethanesulfonate: Used in organic synthesis with comparable catalytic properties.
These compounds share the trifluoromethanesulfonate anion but differ in their metal centers, leading to variations in their catalytic behavior and applications .
Propriétés
Formule moléculaire |
C3H3F9O9S3Yb |
|---|---|
Poids moléculaire |
623.3 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;ytterbium |
InChI |
InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
Clé InChI |
HLRHYHUGSPVOED-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8809149.png)












